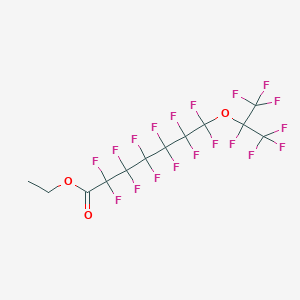![molecular formula C16H23NO3Si B1440386 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone CAS No. 1203499-37-9](/img/structure/B1440386.png)
1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone
説明
The compound “1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone” is a complex organic molecule. It contains a furo[3,2-b]pyridine ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a tert-butyldimethylsilyloxy group .
Synthesis Analysis
The tert-butyldimethylsilyloxy group is often used in organic synthesis as a protective group for alcohols. It is typically introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF). The protective group can be removed under mildly acidic conditions or with fluoride ions .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is stable under a variety of conditions, but can be removed under acidic conditions or with fluoride ions . This makes it useful as a protective group in organic synthesis, as it allows for selective reactions at other parts of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The tert-butyldimethylsilyloxy group is known to be relatively stable and non-reactive, while the furo[3,2-b]pyridine ring could potentially participate in a variety of chemical reactions .科学的研究の応用
Photoinduced Direct Oxidative Annulation
A study by Zhang et al. (2017) discusses the use of a similar compound in photoinduced direct oxidative annulation. This process allows access to highly functionalized polyheterocyclic compounds, which are valuable in various chemical syntheses.
Methylation Reactions
Research by Kloubert et al. (2012) demonstrates the methylation of a compound closely related to the one . This process is significant in the synthesis of complex organic molecules.
Antiviral Activity Studies
In a study by Attaby et al. (2006), a derivative of a similar compound showed potential in antiviral activity research, demonstrating the compound's relevance in medicinal chemistry.
Synthesis and Catalytic Behavior
Wen‐Hua Sun et al. (2007) describe the synthesis of a related compound and its use in exploring catalytic behaviors, particularly in reactions involving ethylene.
Fluorescent Properties
A study by Ibrahim et al. (2018) focuses on the synthesis of a fluorescent derivative of a similar compound, highlighting its potential in fluorescence studies.
Synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids
Research by Bencková and Krutošíková (1997) explores the synthesis of carboxylic acids derivatives, demonstrating the versatility of compounds like the one in synthetic organic chemistry.
Cytotoxic Pyrano and Furo Derivatives
The study by Mo et al. (2004) investigates cytotoxic derivatives, indicating potential applications in cancer research and drug development.
Synthesis of Pyrazolopyridines
Almansa et al. (2008) describe the synthesis of pyrazolopyridines, demonstrating the applicability of similar compounds in creating complex molecular structures.
Nucleophilic Reaction Studies
Matsumura et al. (1979) investigate the nucleophilic reactions of electron-deficient pyridone derivatives, which is crucial in understanding reaction mechanisms in organic chemistry.
New Synthesis Methods
Research by Shiotani and Morita (1986) focuses on new synthesis methods for furo derivatives, showcasing the broad applications of these compounds in chemical synthesis.
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions. The tert-butyldimethylsilyl group is generally considered to be safe, but can be harmful if ingested or inhaled, and may cause irritation to the skin and eyes .
将来の方向性
The future directions for research on this compound would likely depend on its intended use. The furo[3,2-b]pyridine ring is a structure of interest in medicinal chemistry, so one potential area of research could be in the development of pharmaceuticals. Additionally, the tert-butyldimethylsilyloxy group is a useful tool in organic synthesis, so this compound could also be of interest in the field of synthetic chemistry .
特性
IUPAC Name |
1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3Si/c1-11(18)12-7-15-14(17-9-12)8-13(20-15)10-19-21(5,6)16(2,3)4/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELVQOQQZHBJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(O2)CO[Si](C)(C)C(C)(C)C)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673648 | |
| Record name | 1-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone | |
CAS RN |
1203499-37-9 | |
| Record name | 1-[2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]furo[3,2-b]pyridin-6-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl N-[(1S,3S)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate](/img/structure/B1440307.png)
![(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1440308.png)

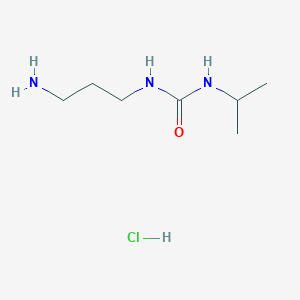


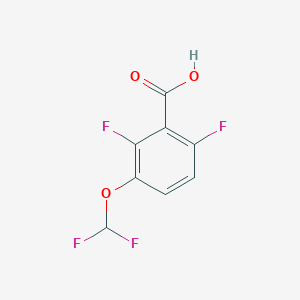
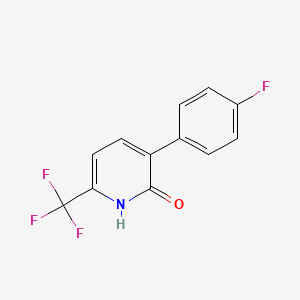
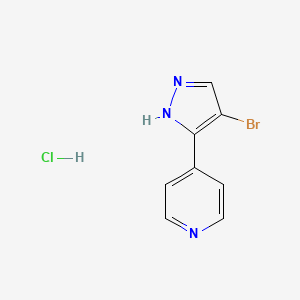
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine](/img/structure/B1440324.png)
